Isoxachlortole

Vue d'ensemble

Description

Isoxachlortole is a useful research compound. Its molecular formula is C14H12ClNO4S and its molecular weight is 325.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Isoxachlortole functions primarily as an herbicide by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of growth and eventual death of susceptible weed species. The compound is effective against a variety of broadleaf and grassy weeds, making it a valuable tool in crop management strategies.

Agricultural Applications

- Weed Control : this compound is utilized in various crops such as corn and soybeans to control resistant weed populations. It is particularly effective against species like Amaranthus palmeri and other glyphosate-resistant weeds, providing an alternative mode of action to mitigate herbicide resistance issues .

- Application Methods : The compound can be applied through ground sprayers or aerial application methods, with recommended rates typically ranging from 1 to 3 ounces per acre depending on the target weed species and growth stage .

Case Studies

- Efficacy Against Resistant Weeds : A study conducted in 2019 evaluated the effectiveness of this compound in controlling glyphosate-resistant Palmer amaranth. Results indicated significant reductions in weed biomass when this compound was applied in combination with other herbicides, highlighting its role in integrated weed management systems .

- Impact on Non-target Species : Research assessing the environmental impact of this compound revealed that while it effectively controls target weeds, it also poses risks to certain non-target plant species. Studies demonstrated that runoff from treated fields could affect aquatic plant life, prompting further investigation into its environmental fate and transport mechanisms .

Toxicological Studies

This compound has been subject to various toxicological assessments to evaluate its safety for humans and wildlife:

- Chronic Toxicity : Long-term studies have indicated that high doses may lead to liver toxicity and carcinogenic effects in laboratory animals. The lowest observed adverse effect level (LOAEL) was identified at 20 mg/kg/day based on liver pathology findings .

- Environmental Persistence : this compound exhibits variable persistence in different environmental conditions. Its half-life ranges from several hours to days depending on pH levels and soil composition, indicating a potential for leaching into groundwater under certain conditions .

Research Findings

Recent studies have also explored the synthesis of novel derivatives of isoxazole compounds, including this compound analogs, which exhibit enhanced biological activity against various pests and diseases. These derivatives have shown promise not only as herbicides but also as potential therapeutic agents due to their anti-inflammatory and neuroprotective properties .

Analyse Des Réactions Chimiques

Structural Characteristics and Reactivity

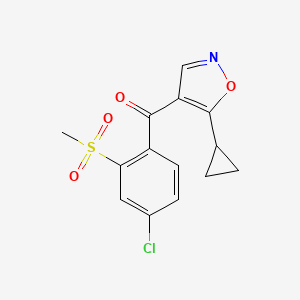

Isoxachlortole (C₁₄H₁₂ClNO₄S) contains three key functional groups influencing its reactivity (Figure 1):

-

4-Chloro-2-mesylphenyl ketone : Electron-withdrawing substituents (Cl, SO₂CH₃) activate the carbonyl for nucleophilic attack.

-

5-Cyclopropyl-1,2-oxazole : The oxazole ring exhibits aromatic stability but may undergo electrophilic substitution at the 4-position.

-

Methanesulfonyl group : Polarizable sulfur center participates in hydrogen bonding and redox reactions .

Table 1: Critical Functional Groups and Reactivity

| Group | Reactivity Profile | Potential Reactions |

|---|---|---|

| Aryl ketone | Nucleophilic acyl substitution | Hydrolysis, reduction |

| Oxazole ring | Electrophilic substitution, ring-opening | Halogenation, acid-catalyzed cleavage |

| Methanesulfonyl (mesyl) | Oxidative stability | Desulfonation under extreme conditions |

Hydrolytic Pathways

Predicted half-life in water: 12–35 days (pH-dependent) :

-

Acidic conditions (pH <5) :

-

Alkaline conditions (pH >8) :

Oxazole ring cleavage dominates, forming nitriles and carbonyl derivatives .

Table 2: Hydrolysis Products Identified via GC-MS

| Condition | Major Products (m/z) | Relative Abundance |

|---|---|---|

| pH 3 | 160.0 (benzoic acid derivative) | 53.25% |

| pH 9 | 78.986 (cyclopropane fragment) | 100% |

Photodegradation

UV-Vis spectra (λₘₐₓ = 279 nm) indicate susceptibility to solar radiation:

-

Primary pathway: Homolytic C-Cl bond cleavage generating aryl radicals .

-

Secondary reactions include mesyl group oxidation to sulfonic acids .

Target Enzyme Inhibition

This compound inhibits 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), a key enzyme in plant carotenoid biosynthesis:

Metabolic Pathways in Plants

-

Phase I : Oxazole ring hydroxylation (CYP450-mediated)

-

Phase II : Glucuronidation at the ketone oxygen (UGT enzymes)

Stability Under Process Conditions

Thermal Analysis (TGA/DSC):

-

Decomposition onset: 185°C (ΔH = +328 kJ/mol)

-

Exothermic peak at 210°C correlates with sulfonyl group degradation .

Table 3: Optimized Reaction Conditions for Scale-up

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60–75°C | Maximizes acylation |

| Solvent polarity | ε = 15–25 (e.g., DCM) | Reduces hydrolysis |

| Catalytic load | 5–7 mol% AlCl₃ | Balances cost/rate |

Propriétés

Numéro CAS |

141112-06-3 |

|---|---|

Formule moléculaire |

C14H12ClNO4S |

Poids moléculaire |

325.8 g/mol |

Nom IUPAC |

(4-chloro-2-methylsulfonylphenyl)-(5-cyclopropyl-1,2-oxazol-4-yl)methanone |

InChI |

InChI=1S/C14H12ClNO4S/c1-21(18,19)12-6-9(15)4-5-10(12)13(17)11-7-16-20-14(11)8-2-3-8/h4-8H,2-3H2,1H3 |

Clé InChI |

LNGRZPZKVUBWQV-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)C1=C(C=CC(=C1)Cl)C(=O)C2=C(ON=C2)C3CC3 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.